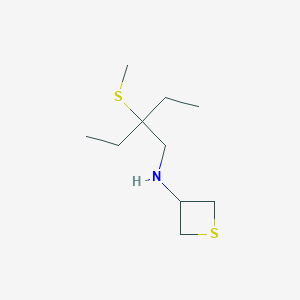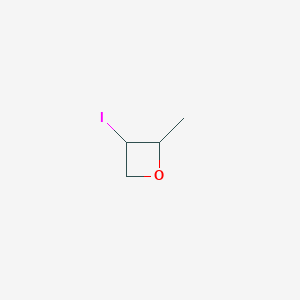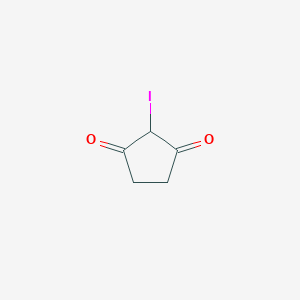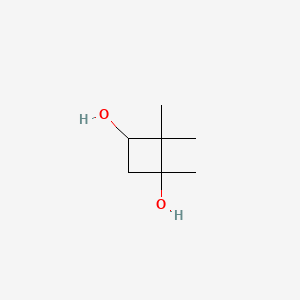![molecular formula C11H19NO5 B8230153 (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B8230153.png)
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a compound that belongs to the class of oxane carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding oxane carboxylic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Oxane derivatives with ketone or aldehyde functionalities.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Free amino oxane carboxylic acids after Boc removal.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. The Boc protecting group allows for selective deprotection and functionalization, facilitating the study of specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-aminooxane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2S,4R)-4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc, offering different reactivity and stability profiles.
(2S,4R)-4-{[(methoxy)carbonyl]amino}oxane-2-carboxylic acid: Features a methoxycarbonyl (Moc) protecting group, providing alternative deprotection conditions.
Uniqueness
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is unique due to its Boc protecting group, which offers a balance of stability and reactivity. The Boc group is easily removable under mild acidic conditions, making it a versatile protecting group in organic synthesis and peptide chemistry.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl furo[3,2-b]pyridine-7-carboxylate](/img/structure/B8230073.png)


![tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8230090.png)

![5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8230099.png)
![3-Fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B8230109.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate](/img/structure/B8230159.png)


